(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,5S) configuration, which indicates the specific spatial arrangement of the substituents around the chiral centers at positions 2 and 5 of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common synthetic route involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The methoxymethyl group and carboxylic acid functional group contribute to its overall reactivity and ability to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting various biological activities.
Spiropyrans: Photochromic compounds with reversible isomerization properties.
Uniqueness
(2S,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
KHSCSHCKVLUXAQ-WDSKDSINSA-N |
Isomeric SMILES |
COC[C@@H]1CC[C@H](N1)C(=O)O |
Canonical SMILES |
COCC1CCC(N1)C(=O)O |
Origin of Product |
United States |
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